REACTION_SMILES
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[CH2:27]1[O:28][CH2:29][CH2:30][CH2:31]1.[CH3:1][CH:2]([CH2:3][O:4][CH3:5])[O:6][c:7]1[cH:8][c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][c:15]([O:17][CH2:18][c:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:16]1.[CH3:32][CH2:33][OH:34].[H:25][H:26]>>[CH3:1][CH:2]([CH2:3][O:4][CH3:5])[O:6][c:7]1[cH:8][c:9]([C:10](=[O:11])[O:12][CH3:13])[cH:14][c:15]([OH:17])[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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COCC(C)Oc1cc(OCc2ccccc2)cc(C(=O)OC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCC(C)Oc1cc(OCc2ccccc2)cc(C(=O)OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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COCC(C)Oc1cc(O)cc(C(=O)OC)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |